molecular formula C8H8N4OS B7766283 N'-Hydroxy-1-(thiazol-2-yl)-1H-pyrrole-2-carboximidamide

N'-Hydroxy-1-(thiazol-2-yl)-1H-pyrrole-2-carboximidamide

Cat. No.: B7766283
M. Wt: 208.24 g/mol
InChI Key: OZNSWYKDCHOUMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “N'-Hydroxy-1-(thiazol-2-yl)-1H-pyrrole-2-carboximidamide” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N'-Hydroxy-1-(thiazol-2-yl)-1H-pyrrole-2-carboximidamide involves specific synthetic routes and reaction conditions. The exact methods can vary, but typically involve the use of cyclodextrins for inclusion complex formation. This process includes the determination of the inclusion formation constant and the use of various analytical techniques to evidence host inclusion .

Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available literature. the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N'-Hydroxy-1-(thiazol-2-yl)-1H-pyrrole-2-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong bases like lithium diisopropylamide (LDA) for deprotonation, and phase transfer catalysts for alkylation reactions . The conditions often involve low temperatures and anhydrous environments to ensure the stability of the intermediates.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, alkylation reactions can yield monoalkylated derivatives, while oxidation reactions may produce various oxidized forms of the compound.

Scientific Research Applications

N'-Hydroxy-1-(thiazol-2-yl)-1H-pyrrole-2-carboximidamide has a wide range of applications in scientific research. It is used in the synthesis of amino acids and peptides, serving as a key reagent in organic synthesis . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and in the field of materials science for the creation of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N'-Hydroxy-1-(thiazol-2-yl)-1H-pyrrole-2-carboximidamide involves its interaction with specific molecular targets and pathways. The exact details of these interactions are not well-documented in the available literature. it is known that the compound can act as a catalyst or reagent in various chemical reactions, facilitating the formation of desired products.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N'-Hydroxy-1-(thiazol-2-yl)-1H-pyrrole-2-carboximidamide include other cyclodextrin inclusion complexes and reagents used in organic synthesis, such as carbonyldiimidazole . These compounds share similar properties and applications but may differ in their specific chemical structures and reactivity.

Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the ability to form stable inclusion complexes with various guest molecules. This property makes it particularly useful in the field of drug delivery and materials science, where the stability and specificity of the inclusion complex are crucial.

Properties

IUPAC Name

N'-hydroxy-1-(1,3-thiazol-2-yl)pyrrole-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4OS/c9-7(11-13)6-2-1-4-12(6)8-10-3-5-14-8/h1-5,13H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNSWYKDCHOUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C(=NO)N)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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